molecular formula C17H19ClO5 B3277029 (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one CAS No. 652152-39-1

(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B3277029
CAS No.: 652152-39-1
M. Wt: 338.8 g/mol
InChI Key: GNPPCWNVUFFTIJ-CTSZLSBSSA-N
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Description

This compound is a cyclopenta[b]furan-2-one derivative with a complex stereochemistry and functional group arrangement. Its molecular formula is C₁₇H₁₉ClO₅, molecular weight 338.78 g/mol, and CAS Registry Number 652152-39-1 (as per ). Key structural features include:

  • A cyclopenta[b]furan-2-one core with hydroxyl groups at positions 4 and 3.
  • A 3-chlorophenoxy group, which enhances lipophilicity and may influence receptor binding .

Conflicting CAS numbers (e.g., 67738-67-4 in ) suggest the existence of stereoisomers or analogs with minor structural variations, such as the presence of a 3-oxo group instead of 3-hydroxy in the butenyl chain.

Properties

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11?,13-,14-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPCWNVUFFTIJ-CTSZLSBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(COC3=CC(=CC=C3)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[b]furan ring, introduction of the chlorophenoxy group, and the addition of the hydroxybutenyl chain. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the butenyl chain can be reduced to single bonds.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the butenyl chain results in saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopenta[b]furan-2-one derivatives below.

Structural Analogues

Functional Group Impact on Properties

  • 3-Chlorophenoxy vs. Trifluoromethylphenoxy ( vs. 8): The trifluoromethyl group increases electron-withdrawing effects and hydrophobicity (LogP 3.5 vs.
  • Hydroxyl vs. Benzoyloxy ( vs. 7): Esterification of the hydroxyl group (e.g., benzoyloxy) reduces hydrogen-bond donor capacity (1 vs. 3) and may alter metabolic stability .
  • Phenylpentyl vs. Chlorophenoxy ( vs. 8): The phenylpentyl chain in introduces greater flexibility and hydrophobicity, which could affect binding to hydrophobic enzyme pockets .

3D Similarity and Chemoinformatics Analysis

Per , PubChem3D’s shape similarity (ST ≥0.8) and feature similarity (CT ≥0.5) metrics indicate that the target compound shares high 3D similarity with:

  • CAS 67738-67-4 (): Despite differing in the 3-oxo group, its ST score is 0.85 due to overlapping cyclopenta[b]furan cores .
  • CAS 145667-75-0 (): CT score 0.6, driven by conserved hydroxyl and aromatic interactions .

highlights that Tanimoto coefficients for binary fingerprints show moderate similarity (0.4–0.6) with compounds bearing chlorophenoxy or trifluoromethyl groups, reflecting shared pharmacophoric features .

Biological Activity

The compound known as (3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research and data.

  • Molecular Formula: C24H23ClO6
  • Molecular Weight: 442.89 g/mol
  • CAS Number: 652152-39-1

The biological activity of this compound is largely attributed to its structural features:

  • The hydroxyl groups contribute to reactivity and interaction with biological targets.
  • The furan ring enhances the compound's ability to participate in biochemical pathways.

Research indicates that compounds with similar structures may exhibit various biological effects by interacting with enzymes or receptors involved in metabolic processes.

Antioxidant Activity

Compounds containing hydroxyl groups are known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which can protect cells from damage.

Anticancer Properties

Similar compounds have been studied for inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Effects

Natural products with furan rings have demonstrated antimicrobial activity against various pathogens. This suggests that the compound may possess similar properties.

Case Studies and Research Findings

  • Antioxidant Studies
    • A study indicated that derivatives of cyclopentafuran compounds showed significant antioxidant activity in vitro. The presence of hydroxyl groups was crucial in scavenging free radicals effectively.
  • Anticancer Research
    • In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.
  • Antimicrobial Testing
    • Compounds structurally related to this hexahydrocyclopenta[b]furan derivative were tested against bacteria and fungi, showing effective inhibition of growth.

Data Table: Biological Activities Comparison

Compound NameStructural FeaturesBiological Activity
This compoundHydroxyl groups; Furan ringAntioxidant; Anticancer; Antimicrobial
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-oneHydroxyl group; Tetrahydrofuran ringAntioxidant; Antimicrobial
Prostaglandin AnaloguesVarious functional groupsAnti-inflammatory; Analgesic

Q & A

Basic: What analytical techniques are recommended to confirm the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemistry: Use a combination of NMR (1H and 13C) to analyze coupling constants and NOESY/ROESY for spatial correlations of substituents. X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives . Optical rotation measurements (e.g., -44° in methanol at c = 1.4) can corroborate enantiomeric purity .
  • Purity: High-performance liquid chromatography (HPLC) with UV detection is standard. Melting point analysis (117–119°C) and mass spectrometry (MS) further validate molecular integrity .

Advanced: How can synthetic challenges in introducing the (E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl moiety be addressed?

Methodological Answer:

  • Stereoselective Olefination: Utilize Wittig or Horner-Wadsworth-Emmons reactions with chiral phosphonate reagents to control E-geometry. Protect the 3-hydroxy group during coupling to prevent side reactions .
  • Post-Functionalization: After cyclopenta[b]furan core assembly, introduce the chlorophenoxy group via Mitsunobu or SNAr reactions, ensuring regioselectivity by activating the phenolic oxygen .

Basic: What solvent systems are optimal for handling and characterizing this compound?

Methodological Answer:

  • Solubility: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) based on structural analogs with hydroxyl and furanone groups. Methanol is recommended for optical rotation measurements .
  • Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients or normal-phase silica columns with ethyl acetate/hexane mixtures for purification .

Advanced: How does the 3-chlorophenoxy substituent influence biological activity compared to other aryloxy groups?

Methodological Answer:

  • Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity and metabolic stability compared to methoxy or methyl groups. Compare with analogs like the trifluoromethylphenoxy derivative (CAS 105394-12-5), which shows increased lipophilicity and receptor binding .
  • Structure-Activity Relationship (SAR): Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts. Computational docking studies can rationalize substituent interactions with target proteins .

Basic: What safety precautions are critical when working with this compound?

Methodological Answer:

  • Handling: Avoid ignition sources (P210) and use fume hoods for weighing. Store at 0–6°C for stability, as recommended for similar cyclopenta[b]furanones .
  • First Aid: For exposure, rinse with water (P101) and seek medical attention if ingested. Safety data sheets (SDS) must be reviewed prior to use (P202) .

Advanced: How can contradictions in stereochemical assignments from NMR and X-ray data be resolved?

Methodological Answer:

  • Dynamic NMR: Assess conformational flexibility at varying temperatures to explain discrepancies in coupling constants.
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for lowest-energy conformers .

Basic: What spectroscopic signatures distinguish this compound from its diastereomers?

Methodological Answer:

  • NMR: Key differences include splitting patterns of the furanone C2 proton (δ ~5.5–6.0 ppm) and allylic protons of the enyl group (δ ~4.0–5.0 ppm). Diastereomers show distinct NOE correlations .
  • IR: The carbonyl stretch (~1750 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) are characteristic .

Advanced: What strategies improve yield in multi-step syntheses of cyclopenta[b]furan derivatives?

Methodological Answer:

  • Protection-Deprotection: Temporarily mask hydroxyl groups (e.g., as silyl ethers) during harsh reactions.
  • Catalytic Asymmetric Synthesis: Employ organocatalysts or transition-metal complexes (e.g., Rh or Ru) for enantioselective cycloadditions .

Basic: How is the compound’s stability under acidic/basic conditions evaluated?

Methodological Answer:

  • Stress Testing: Incubate in pH-adjusted buffers (e.g., HCl/NaOH) and monitor degradation via HPLC. The furanone ring is prone to hydrolysis under strong acids/bases .
  • Kinetic Studies: Track half-life at 25–40°C to determine optimal storage conditions .

Advanced: What computational tools are used to predict metabolic pathways of this compound?

Methodological Answer:

  • In Silico Metabolism: Software like MetaSite or GLORY predicts phase I/II metabolism. The 3-chlorophenoxy group may undergo CYP450-mediated oxidation or glucuronidation .
  • Docking Simulations: Identify potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

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